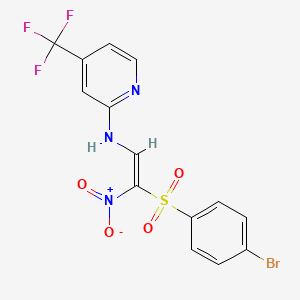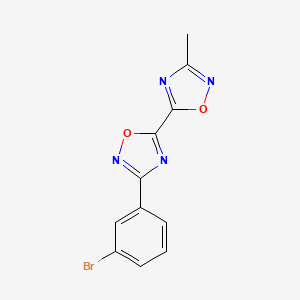![molecular formula C16H10F3NO2 B2716236 3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one CAS No. 860784-42-5](/img/structure/B2716236.png)
3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Researchers have developed various synthesis methodologies that involve compounds related to 3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one. These methodologies enable the creation of complex molecules, demonstrating the compound's utility in synthetic chemistry. For instance, Matsuo and Kende (1991) explored the regioselective reactions of certain bromo and trifluoro derivatives to yield polyfunctional monofluoroalkene derivatives, highlighting the compound's role in facilitating diverse synthetic routes (Matsuo & Kende, 1991).
Luminescent Materials
The compound's derivatives have been used to enhance the luminescent properties of materials. Li et al. (2013) demonstrated the efficient red emission from PMMA films doped with europium(III) complexes derived from similar β-diketone structures, suggesting potential applications in luminescent devices and materials science (Li et al., 2013).
Photophysical Properties
The structural and photophysical properties of lanthanide complexes involving similar β-diketone compounds have been extensively studied, revealing insights into their luminescent behaviors. Such studies contribute to the development of new materials for optical applications, as shown by Li et al. (2012) in their work on lanthanide complexes for potential use in light-emitting devices (Li et al., 2012).
Liquid Crystalline Polysiloxanes
Compounds with fluorinated chains, similar to the one , have been synthesized and characterized for their smectogenic properties and potential applications in creating liquid crystalline polysiloxanes, as described by Bracon et al. (1999). These materials have applications in advanced displays and electro-optical devices (Bracon et al., 1999).
Catalysis and Hydrogen Generation
The compound's derivatives have been explored for their catalytic properties, particularly in hydrogen generation and carbon dioxide functionalization. Sattler and Parkin (2012) showcased the use of a zinc-based catalyst derived from a similar structure for rapid hydrogen release and hydrosilylation of carbon dioxide, highlighting its utility in green chemistry applications (Sattler & Parkin, 2012).
Eigenschaften
IUPAC Name |
(3Z)-3-[[4-(trifluoromethoxy)phenyl]methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)20-15(13)21/h1-9H,(H,20,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIYKLPGIXVSJX-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)OC(F)(F)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)OC(F)(F)F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

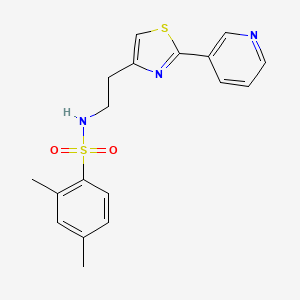
![3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2716159.png)
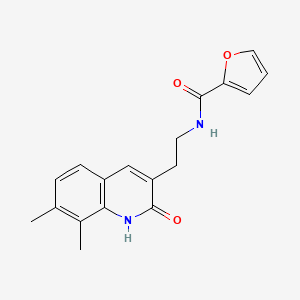
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2716163.png)
![1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2716164.png)

![(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B2716166.png)
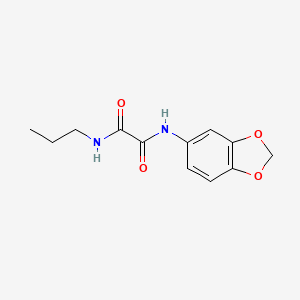
![N-(2,4-dimethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716168.png)
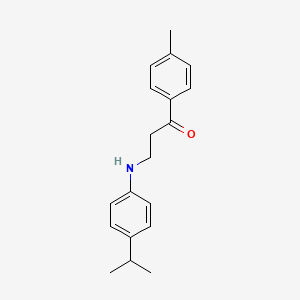
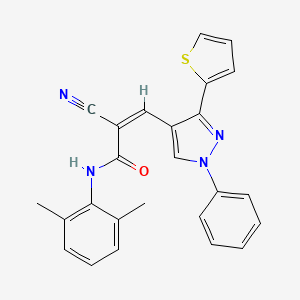
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2716172.png)
